molecular formula C7H11FO2 B8058463 3-Ethyl-3-fluorocyclobutane-1-carboxylic acid

3-Ethyl-3-fluorocyclobutane-1-carboxylic acid

Cat. No.: B8058463
M. Wt: 146.16 g/mol
InChI Key: FQAPNWWKSUQOEI-UHFFFAOYSA-N
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Description

3-Ethyl-3-fluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with an ethyl group attached to the third carbon and a carboxylic acid group at the first carbon

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclobutane derivatives.

  • Ethyl Group Addition: The ethyl group can be introduced using ethylating agents like ethyl iodide or ethyl bromide.

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromic acid.

Industrial Production Methods: Industrial production may involve large-scale fluorination and ethylation processes, often using continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminium hydride, borane.

  • Substitution: Sodium hydroxide, potassium fluoride.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Fluorinated alcohols, ethers.

Scientific Research Applications

3-Ethyl-3-fluorocyclobutane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, or other biological molecules that interact with the compound.

  • Pathways: Involvement in metabolic or signaling pathways that lead to its biological effects.

Comparison with Similar Compounds

  • 3-Ethylcyclobutane-1-carboxylic acid: Lacks the fluorine atom.

  • 3-Fluorocyclobutane-1-carboxylic acid: Lacks the ethyl group.

  • 3-Ethyl-3-fluorocyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of cyclobutane.

Uniqueness: 3-Ethyl-3-fluorocyclobutane-1-carboxylic acid is unique due to the combination of fluorine and ethyl groups on the cyclobutane ring, which can influence its reactivity and biological activity.

This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry highlight its potential for future advancements.

Properties

IUPAC Name

3-ethyl-3-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-2-7(8)3-5(4-7)6(9)10/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAPNWWKSUQOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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